![molecular formula C16H19N3O4 B11806266 1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid](/img/structure/B11806266.png)
1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group attached to a benzyl group, which is further connected to an imidazole ring with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Benzyl-Imidazole Linkage: The protected amine is then reacted with a benzyl halide to form the benzyl-imidazole linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Nucleophiles: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Medicinal Chemistry: It serves as a precursor for the development of pharmaceutical agents, including potential drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological studies to investigate the effects of imidazole derivatives on various biological pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes or receptors . The imidazole ring is known to participate in various biochemical processes, including enzyme inhibition and metal ion coordination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- tert-Butyl 4-(hydroxymethyl)benzylcarbamate
- tert-Butyl 4-formylbenzylcarbamate
Uniqueness
1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications. The presence of the imidazole ring and the Boc-protected amino group provides opportunities for targeted interactions in biological systems and synthetic chemistry .
Eigenschaften
Molekularformel |
C16H19N3O4 |
---|---|
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
3-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)18-12-6-4-11(5-7-12)9-19-10-17-8-13(19)14(20)21/h4-8,10H,9H2,1-3H3,(H,18,22)(H,20,21) |
InChI-Schlüssel |
JJEWZSHIWRDFSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN2C=NC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.